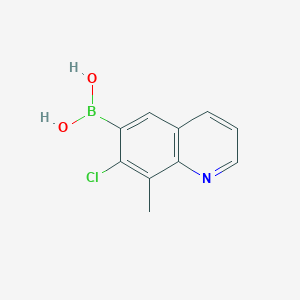

(7-Chloro-8-methylquinolin-6-yl)boronic acid

描述

属性

IUPAC Name |

(7-chloro-8-methylquinolin-6-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BClNO2/c1-6-9(12)8(11(14)15)5-7-3-2-4-13-10(6)7/h2-5,14-15H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDJIHCAVLJQCFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C(=C1Cl)C)N=CC=C2)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501231801 | |

| Record name | Boronic acid, B-(7-chloro-8-methyl-6-quinolinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501231801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2377605-68-8 | |

| Record name | Boronic acid, B-(7-chloro-8-methyl-6-quinolinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2377605-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-(7-chloro-8-methyl-6-quinolinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501231801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (7-Chloro-8-methylquinolin-6-yl)boronic acid typically involves the reaction of 7-chloro-8-methylquinoline with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative. The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

化学反应分析

Types of Reactions

(7-Chloro-8-methylquinolin-6-yl)boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include boronic esters, borates, and various substituted quinoline derivatives, depending on the specific reaction conditions and reagents used .

科学研究应用

Chemical Synthesis Applications

1.1. Suzuki Coupling Reactions

One of the primary applications of (7-Chloro-8-methylquinolin-6-yl)boronic acid is its role as a reagent in Suzuki coupling reactions. This reaction is a widely used method for forming carbon-carbon bonds, crucial for constructing complex organic molecules. The boronic acid group facilitates the coupling of aryl halides with aryl or vinyl boron compounds, leading to the formation of biaryl compounds that are often used in pharmaceuticals .

1.2. Synthesis of Novel Drug Candidates

The compound serves as a building block for synthesizing novel drug candidates. Its structural features allow for modifications that can lead to compounds with specific biological activities. Researchers have explored its potential in developing drugs targeting various diseases, including cancer and neurodegenerative disorders. The ability to incorporate this compound into diverse molecular frameworks enhances its utility in drug discovery.

2.1. Antitumor Activity

Research indicates that quinoline derivatives, including this compound, exhibit significant antitumor properties. Studies have shown that this compound can inhibit cancer cell proliferation while maintaining the viability of healthy cells . The mechanism behind this activity often involves the disruption of protein-protein interactions critical for tumor growth.

2.2. Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity against various pathogens. In vitro studies have demonstrated that this compound exhibits inhibitory effects against bacteria and fungi, making it a candidate for developing new antimicrobial agents . The presence of the boronic acid moiety enhances its interaction with microbial targets.

Case Study 1: Development of HIPK2 Inhibitors

A recent study focused on synthesizing potential inhibitors for homeodomain interacting protein kinase 2 (HIPK2), which is implicated in various fibrotic diseases. The researchers employed this compound as a key intermediate in their synthetic pathway, demonstrating its effectiveness in generating compounds with high yields suitable for biological testing .

Case Study 2: Anticancer Activity Evaluation

In another study, derivatives of this compound were evaluated for their cytotoxic effects on prostate cancer cells. It was found that specific concentrations significantly reduced cell viability while preserving healthy cell function, highlighting its therapeutic potential .

作用机制

The mechanism of action of (7-Chloro-8-methylquinolin-6-yl)boronic acid involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of certain enzymes by binding to their active sites. The boronic acid group forms reversible covalent bonds with the enzyme’s active site residues, thereby inhibiting its activity. This mechanism is particularly relevant in the design of protease inhibitors .

相似化合物的比较

Comparison with Structurally Similar Boronic Acids

Structural Analogues in the Quinoline/Isoquinoline Family

Several boronic acids with related quinoline/isoquinoline backbones and halogen/methyl substituents have been synthesized. Key examples include:

Key Observations :

- Substituent Position : The position of chloro/methyl groups significantly impacts reactivity. For example, steric hindrance from the 8-methyl group in the target compound may reduce binding kinetics compared to unsubstituted analogues .

- Electronic Effects : Chlorine’s electron-withdrawing nature lowers the pKa of the boronic acid, enhancing diol binding at physiological pH compared to methyl- or methoxy-substituted analogues (e.g., 4-MCPBA, pKa ~8.5) .

Functional Comparison with Non-Quinoline Boronic Acids

Peptide Boronic Acids

Peptide boronic acids (e.g., bortezomib) are protease inhibitors where boronic acid acts as a reversible covalent warhead. Unlike (7-chloro-8-methylquinolin-6-yl)boronic acid, peptide-based analogues often suffer from poor pharmacokinetics due to proteolytic cleavage of amide bonds . The quinoline scaffold may offer greater metabolic stability while retaining enzyme-targeting capabilities .

Aryl Boronic Acids in Sensing

Phenylboronic acid derivatives (e.g., 3-AcPBA) are widely used in glucose sensors. The target compound’s quinoline core may enable fluorescence-based sensing, similar to carbon dots functionalized with phenylboronic acid . However, its higher molecular weight and lipophilicity could limit aqueous solubility compared to simpler aryl boronic acids .

pKa and Binding Affinity

The pKa of boronic acids dictates their diol-binding capacity. Electron-withdrawing groups (e.g., Cl) lower pKa, favoring boronate formation at neutral pH. For example:

Stability and Pharmacokinetics

Quinoline-based boronic acids are more resistant to hydrolysis and enzymatic degradation compared to peptide boronic acids . The methyl group may further enhance membrane permeability, making the target compound suitable for intracellular targets .

Medicinal Chemistry

- Enzyme Inhibition : The compound’s planar structure mimics ATP-binding sites in kinases, similar to boronic acid-containing tubulin inhibitors (e.g., compound 13c, IC50 = 0.48–2.1 μM) .

- Drug Delivery: Potential use in pH-responsive hydrogels, leveraging boronic acid-diol interactions for controlled release .

Materials Science

- Sensors : Fluorescence quenching mechanisms, as demonstrated in phenylboronic acid-functionalized carbon dots, could be adapted for glycoprotein detection .

生物活性

(7-Chloro-8-methylquinolin-6-yl)boronic acid is a boronic acid derivative with significant potential in medicinal chemistry and biological research. This compound, characterized by its unique structure, exhibits various biological activities that make it a candidate for drug development, particularly in the fields of antimicrobial and anticancer therapies.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₉BClNO₂

- Molecular Weight : Approximately 223.54 g/mol

- Structure : The compound features a quinoline ring, which is a bicyclic structure consisting of a benzene and a pyridine ring, along with a boronic acid functional group. This configuration enhances its reactivity in organic synthesis, particularly in cross-coupling reactions like the Suzuki reaction.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with specific protein targets. The boronic acid moiety allows for interactions with functional groups on proteins, making it useful in studies of protein-protein interactions (PPIs). Disruption of these interactions can have therapeutic implications for diseases characterized by aberrant PPIs.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Quinoline derivatives are known for their antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacteria, including both Gram-positive and Gram-negative strains .

- Anticancer Potential : The compound has been investigated for its potential as an anticancer agent. Its ability to inhibit specific enzymes involved in cancer cell proliferation makes it a candidate for further development .

- Neuroprotective Effects : There is emerging evidence supporting the use of quinoline derivatives in neurodegenerative disease models, where they may help protect neuronal cells from damage.

Synthesis and Derivatives

The synthesis of this compound typically involves methods such as the Suzuki-Miyaura coupling reaction. This process utilizes palladium catalysts and various bases to achieve high yields. The compound can also serve as a building block for synthesizing novel derivatives with enhanced biological activities.

Comparative Analysis with Similar Compounds

The following table summarizes the comparison between this compound and other similar compounds:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| 7-Chloroquinoline | Quinoline | Antimicrobial | Lacks boronic acid functionality |

| 8-Methylquinoline | Quinoline | Antitumor | No chlorine substituent |

| 5-Bromoquinoline | Quinoline | Antiviral | Bromine substituent instead of chlorine |

| 4-Boronophenylalanine | Amino Acid/Boronic Acid | Neuroprotective | Contains an amino group |

The presence of both chlorine and a boronic acid group distinguishes this compound from these structurally similar compounds, enhancing its versatility in synthetic applications and biological activity.

Case Studies and Research Findings

- Antimicrobial Studies : A study demonstrated that this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with MIC values comparable to standard antibiotics .

- Anticancer Research : In vitro studies indicated that derivatives of this compound could inhibit cancer cell lines effectively, suggesting its potential role as a chemotherapeutic agent .

- Neuroprotective Applications : Research into neuroprotective effects has shown promising results in models of neurodegeneration, indicating that this compound may help mitigate cellular stress responses associated with diseases like Alzheimer's.

常见问题

Q. What are the common synthetic routes for preparing (7-Chloro-8-methylquinolin-6-yl)boronic acid?

The synthesis typically involves cross-coupling reactions such as the Suzuki-Miyaura reaction, where a halogenated quinoline derivative reacts with a boronic acid precursor. For example, brominated or chlorinated intermediates (e.g., 8-bromo-7-chloro-6-methylquinoline) can undergo palladium-catalyzed coupling with bis(pinacolato)diboron to introduce the boronic acid moiety . Purification often employs column chromatography (e.g., using MeOH:DCM gradients) to isolate the product, followed by characterization via and NMR.

Q. How can 11B^{11}\text{B}11B NMR spectroscopy be optimized to characterize this compound?

NMR is critical for confirming boronic acid identity. Chemical shifts are pH-dependent: under acidic conditions, boronic acids exist as trigonal planar species ( ppm), while neutral/basic conditions favor tetrahedral boronate anions ( ppm) . For this compound, prepare samples in deuterated DMSO or phosphate-buffered DO to stabilize the boronate form and avoid protodeborylation. A reference table for pH-dependent shifts can guide interpretation:

| pH | Shift (ppm) | Boron Species |

|---|---|---|

| 2.0 | 28-32 | Trigonal (B(OH)) |

| 7.4 | 10-15 | Tetrahedral (B(OH)) |

Q. What are the key challenges in analyzing boronic acids via mass spectrometry?

Boronic acids often undergo dehydration/trimerization to form boroxines, complicating MS analysis. To mitigate this, derivatize the boronic acid with diols (e.g., pinacol) to stabilize it as a cyclic ester . For MALDI-MS, use 2,5-dihydroxybenzoic acid (DHB) as both matrix and derivatizing agent, enabling in situ esterification and reducing boroxine interference .

Advanced Research Questions

Q. How can the binding kinetics of this compound with diols be studied for sensor applications?

Stopped-flow fluorescence assays are ideal for measuring rapid binding kinetics. Mix the boronic acid with diol-containing sugars (e.g., D-fructose, D-glucose) and monitor fluorescence changes in real-time. The kon values typically follow the order D-fructose > D-tagatose > D-mannose > D-glucose, correlating with thermodynamic affinities . For surface-based studies (e.g., glycoprotein interactions), employ surface plasmon resonance (SPR) with boronic acid-functionalized chips and borate buffers to modulate binding reversibility .

Q. What strategies address contradictions between computational binding predictions and experimental results?

Discrepancies may arise from pH effects on boronic acid pKa or secondary non-specific interactions (e.g., hydrophobic/hydrogen bonding). Validate computational models by:

Q. How can this compound be evaluated as a proteasome inhibitor in cancer research?

Leverage structure-activity relationship (SAR) studies inspired by bortezomib, a boronic acid-based proteasome inhibitor. Design analogs with the quinoline scaffold replacing the bortezomib pyrazine moiety. Test inhibitory activity using:

Q. What methods detect trace genotoxic impurities in this compound during drug development?

Use LC-MS/MS in Multiple Reaction Monitoring (MRM) mode for high sensitivity. For example, quantify residual phenylboronic acid derivatives at sub-ppm levels by optimizing ionization parameters (e.g., ESI− mode) and using deuterated internal standards . A representative MRM transition table:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| Carboxy phenyl boronic acid | 179.1 | 135.0 |

| Methyl phenyl boronic acid | 137.1 | 93.0 |

Methodological Considerations

Q. How to resolve thermal instability during thermogravimetric analysis (TGA)?

Boronic acids degrade via boroxine formation or oxidation. For TGA:

- Use inert atmospheres (N/Ar) to suppress oxidation.

- Compare degradation onset temperatures () with structurally similar compounds (e.g., arylboronic acids with electron-withdrawing groups show higher stability) .

Q. What crystallography tools are suitable for structural elucidation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。